
N-(1-(2,5-Dimethoxy-4-methylphenethyl)piperidin-4-yl)-N-phenylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2C-D) Fentanyl (chlorhydrate) est un composé opioïde synthétique classé comme une phénéthylamine. Il est structurellement similaire aux opioïdes connus et est réglementé comme une substance de l’annexe I aux États-Unis . Ce composé est principalement utilisé pour la recherche et les applications médico-légales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2C-D) Fentanyl (chlorhydrate) implique plusieurs étapes, en commençant par la préparation du précurseur de phénéthylamine. Les étapes clés comprennent:
Formation du noyau phénéthylamine : Cela implique la réaction du 2,5-diméthoxy-4-méthylbenzaldéhyde avec le nitroéthane pour former l’intermédiaire nitrostyrène.
Réduction du nitrostyrène : Le nitrostyrène est réduit en phénéthylamine correspondante à l’aide d’un agent réducteur tel que l’hydrure de lithium et d’aluminium.
Formation du cycle pipéridine : La phénéthylamine est ensuite mise en réaction avec la 4-pipéridone pour former le cycle pipéridine.
Méthodes de production industrielle
La production industrielle du N-(2C-D) Fentanyl (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2C-D) Fentanyl (chlorhydrate) subit diverses réactions chimiques, notamment:
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogènes en présence d’un catalyseur.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
Le N-(2C-D) Fentanyl (chlorhydrate) est utilisé dans diverses applications de recherche scientifique, notamment:
Chimie : En tant qu’étalon de référence analytique pour la spectrométrie de masse et la chromatographie.
Biologie : Dans des études liées aux récepteurs opioïdes et à leurs interactions.
Médecine : Dans le développement de nouveaux analgésiques et de traitements de la douleur.
Industrie : Dans la synthèse d’autres analogues du fentanyl à des fins de recherche.
Applications De Recherche Scientifique
N-(2C-D) Fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: In studies related to opioid receptors and their interactions.
Medicine: In the development of new analgesics and pain management therapies.
Industry: In the synthesis of other fentanyl analogs for research purposes.
Mécanisme D'action
Le N-(2C-D) Fentanyl (chlorhydrate) exerce ses effets en se liant aux récepteurs μ-opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs tels que la substance P et le glutamate, ce qui entraîne une analgésie et une sédation. Le composé active également les voies de récompense, ce qui peut entraîner une euphorie et une dépendance .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2C-G) Fentanyl (chlorhydrate)
- N-(2C-N) Fentanyl (chlorhydrate)
- N-(2C-T-2) Fentanyl (chlorhydrate)
Unicité
Le N-(2C-D) Fentanyl (chlorhydrate) est unique en raison de ses modifications structurelles spécifiques, qui lui confèrent des propriétés pharmacologiques distinctes. Ces modifications comprennent la présence de groupes 2,5-diméthoxy et 4-méthyle sur le noyau phénéthylamine, ce qui renforce sa puissance et sa sélectivité pour les récepteurs μ-opioïdes .
Propriétés
Formule moléculaire |
C25H34N2O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[1-[2-(2,5-dimethoxy-4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H34N2O3/c1-5-25(28)27(21-9-7-6-8-10-21)22-12-15-26(16-13-22)14-11-20-18-23(29-3)19(2)17-24(20)30-4/h6-10,17-18,22H,5,11-16H2,1-4H3 |
Clé InChI |
WOAKBYSJZBMEGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
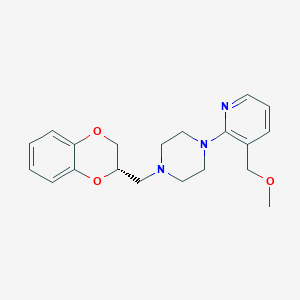
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
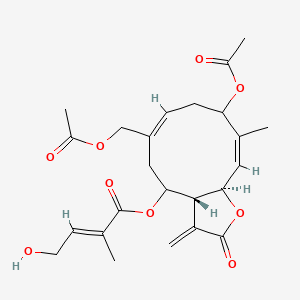
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
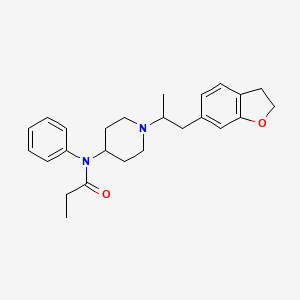
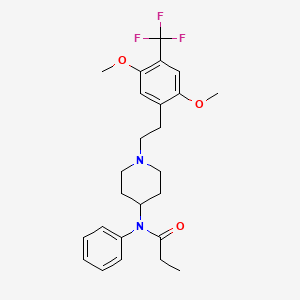

![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
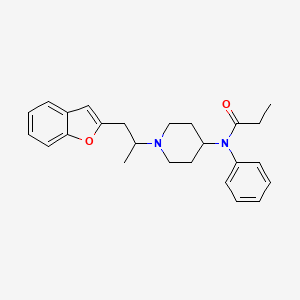

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
